

# 2-Methoxyestradiol-d5: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: 2-Methoxyestradiol-d5

Cat. No.: B602630

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis (CofA) for **2-Methoxyestradiol-d5** (2-ME2-d5). 2-Methoxyestradiol, an endogenous metabolite of 17 $\beta$ -estradiol, is a promising antiangiogenic and antitumor agent currently under investigation.<sup>[1][2][3][4]</sup> Its deuterated form, **2-Methoxyestradiol-d5**, serves as a critical internal standard for accurate quantification in various biological matrices using mass spectrometry-based methods.<sup>[5][6]</sup> This guide is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information presented in a typical CofA for this compound.

## Quantitative Data Summary

The quantitative data presented in a Certificate of Analysis for **2-Methoxyestradiol-d5** provides critical information regarding its identity, purity, and quality. Below is a summary of typical analytical data.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>21</sub> D <sub>5</sub> O <sub>3</sub>	[4]
Molecular Weight	307.4 g/mol	Calculated
Appearance	White to off-white solid	Generic
Solubility	Soluble in DMSO, Methanol	[7][8]

Table 2: Quality Control Specifications

Test	Specification	Typical Value
Purity (HPLC)	≥98%	99.39%[9]
Isotopic Enrichment	≥98%	98.94%[9]
<sup>1</sup> H NMR Spectrum	Conforms to structure	Consistent with structure[9]
Mass Spectrum	Conforms to structure	Consistent with expected m/z

## Experimental Protocols

The characterization of **2-Methoxyestradiol-d5** involves a series of analytical techniques to confirm its structure and purity. The following are detailed methodologies for key experiments typically cited in a CofA.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is a highly sensitive and specific method for the analysis of **2-Methoxyestradiol-d5**. It is often used to determine purity and for quantitative applications in biological samples.[5][10]

#### a. Sample Preparation:

- **Standard Solution:** A stock solution of **2-Methoxyestradiol-d5** is prepared in a suitable solvent such as methanol or DMSO. Serial dilutions are made to prepare calibration

standards and quality control samples.

- Plasma/Serum Samples: For quantification in biological matrices, a protein precipitation or liquid-liquid extraction is typically employed. For instance, a liquid-liquid extraction can be performed using ethyl acetate after spiking the plasma sample with an internal standard.[5]

b. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5  $\mu$ m) is commonly used for separation.[5]
- Mobile Phase: A gradient elution with methanol and water is often employed.[5]
- Flow Rate: A typical flow rate is 0.25 mL/min.[5]
- Column Temperature: Room temperature.[5]

c. Mass Spectrometric Conditions:

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The ion transitions monitored for 2-Methoxyestradiol and its deuterated internal standard are specific to the molecule. For example, a transition for 2-Methoxyestradiol could be  $m/z$  303.1  $\rightarrow$  136.8, and for **2-Methoxyestradiol-d5**, it could be  $m/z$  308.1  $\rightarrow$  138.8.[5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  NMR spectroscopy is used to confirm the chemical structure of **2-Methoxyestradiol-d5** by analyzing the chemical shifts and coupling constants of the protons in the molecule. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.

a. Sample Preparation:

- The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).

## b. Instrument Parameters:

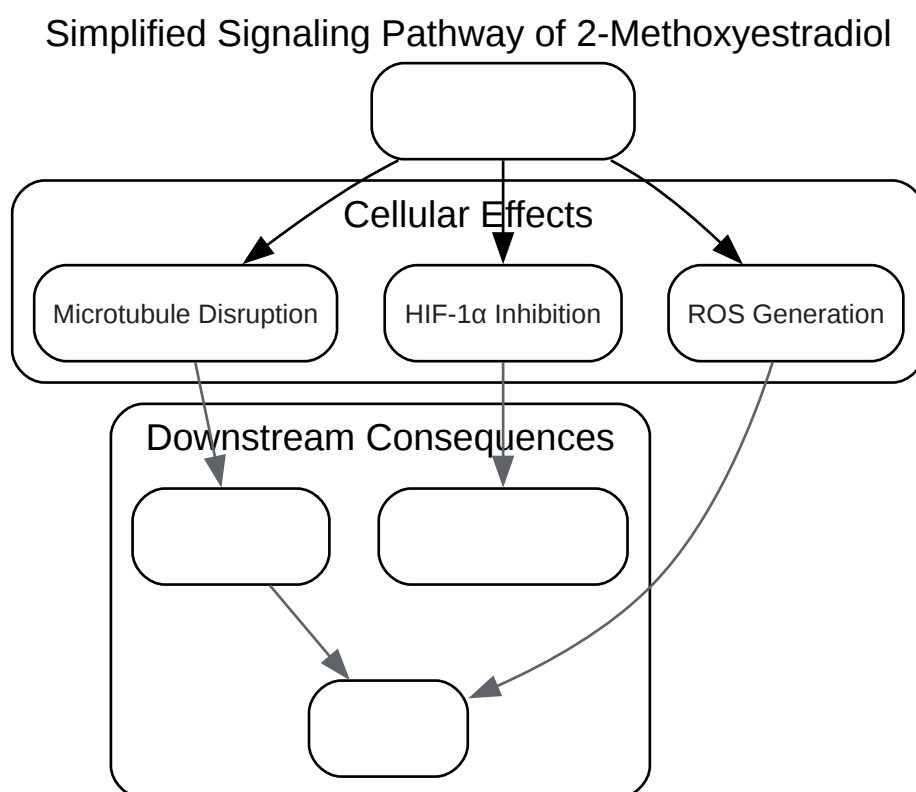
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Analysis: The resulting spectrum is compared to the expected spectrum for 2-Methoxyestradiol, noting the absence of proton signals at the deuterated positions.

## Visualizations: Signaling Pathways and Experimental Workflows

### Signaling Pathways of 2-Methoxyestradiol

2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily by disrupting microtubule dynamics and inhibiting hypoxia-inducible factor 1-alpha (HIF-1 $\alpha$ ).<sup>[1][7]</sup>

The following diagram illustrates a simplified overview of its key mechanisms of action.



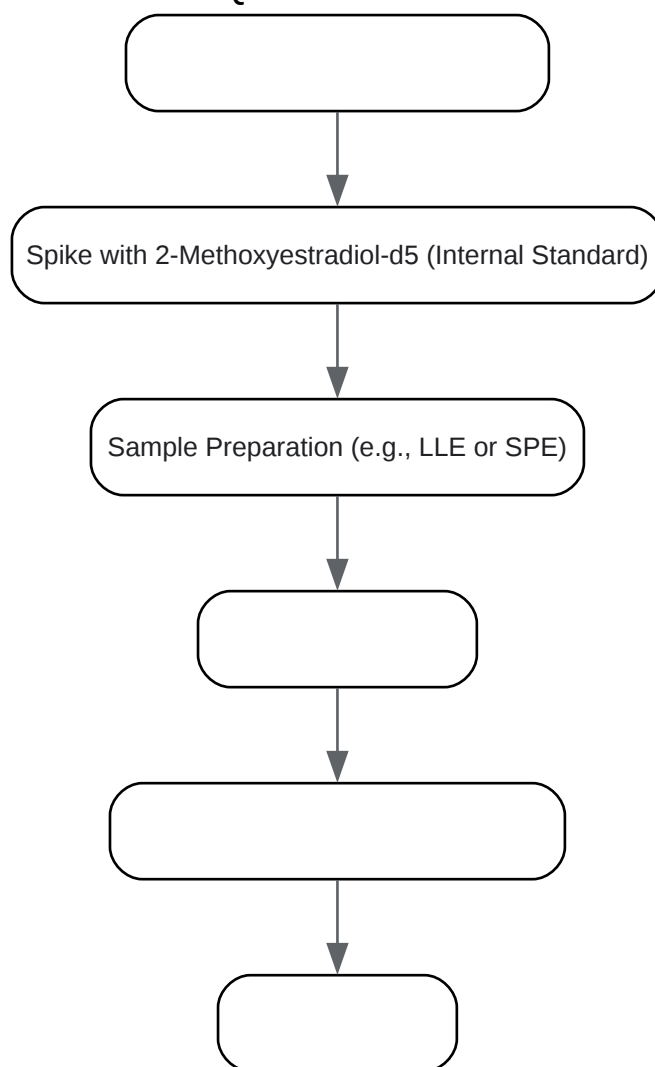
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Caption: Key signaling pathways affected by 2-Methoxyestradiol.

## General Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantitative analysis of 2-Methoxyestradiol in a biological matrix using its deuterated internal standard.

### General Workflow for Quantification of 2-Methoxyestradiol



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Caption: Workflow for 2-Methoxyestradiol analysis.

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